(3-Methylisothiazole-4-carbonyl)glycine
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Overview
Description
(3-Methylisothiazole-4-carbonyl)glycine is an organic compound with the molecular formula C7H8N2O3S. It features a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, which is characteristic of isothiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylisothiazole-4-carbonyl)glycine typically involves the reaction of 3-methylisothiazole with glycine under specific conditions. One common method includes the use of coupling reagents to facilitate the formation of the carbonyl bond between the isothiazole ring and glycine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Methylisothiazole-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The isothiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated isothiazole derivatives.
Scientific Research Applications
(3-Methylisothiazole-4-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of biocides and preservatives due to its stability and effectiveness.
Mechanism of Action
The mechanism of action of (3-Methylisothiazole-4-carbonyl)glycine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .
Comparison with Similar Compounds
3-Methylisothiazole: Shares the isothiazole ring but lacks the glycine moiety.
4-Methylisothiazole: Similar structure with a methyl group at the 4-position instead of the 3-position.
5-Methylisothiazole: Methyl group at the 5-position, differing in the position of substitution.
Uniqueness: (3-Methylisothiazole-4-carbonyl)glycine is unique due to the presence of both the isothiazole ring and the glycine moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C7H8N2O3S |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4-5(3-13-9-4)7(12)8-2-6(10)11/h3H,2H2,1H3,(H,8,12)(H,10,11) |
InChI Key |
XRCSPGSIWBNTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC=C1C(=O)NCC(=O)O |
Origin of Product |
United States |
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